Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Organic Synthesis Building Blocks Heterocyclic Chemistry

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a heterocyclic building block characterized by a partially saturated pyran ring bearing a 4-hydroxy group and a 3-carboxylate ethyl ester. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol, a predicted density of 1.248±0.06 g/cm³, and a predicted boiling point of 280.7±40.0 °C.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 879715-16-9
Cat. No. B1491760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
CAS879715-16-9
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(CCOC1)O
InChIInChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h9H,2-5H2,1H3
InChIKeyIJJPGCZLHBVWTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS 879715-16-9): Procurement and Characterization Overview


Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a heterocyclic building block characterized by a partially saturated pyran ring bearing a 4-hydroxy group and a 3-carboxylate ethyl ester. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol, a predicted density of 1.248±0.06 g/cm³, and a predicted boiling point of 280.7±40.0 °C . The compound features a unique 5,6-dihydro-2H-pyran core, which provides a versatile scaffold for further synthetic elaboration in medicinal chemistry and agrochemical research .

Why Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (879715-16-9) Cannot Be Replaced by Generic Analogs


The substitution of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate with seemingly similar 5,6-dihydropyran derivatives is not chemically equivalent due to the specific positioning of the hydroxyl and carboxylate functional groups. While compounds like Ethyl 5,6-dihydro-2H-pyran-3-carboxylate lack the 4-hydroxy moiety, and Methyl 2-oxo-5,6-dihydro-2H-pyran-3-carboxylate introduces a lactone carbonyl, these structural variations profoundly alter the compound's hydrogen-bonding capacity, metal-chelating properties, and reactivity in key transformations such as Knoevenagel condensations and hetero-Diels–Alder cycloadditions [1]. The presence of the enolizable 4-hydroxy group adjacent to the ester enables distinct synthetic pathways that are inaccessible to non-hydroxylated or oxidized analogs, making precise procurement of this specific CAS number essential for reproducible research outcomes .

Quantitative Evidence for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (879715-16-9) Differentiation


Synthetic Versatility: Enolizable β-Hydroxy Enoate Motif Enables Knoevenagel Condensation Entry

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate possesses a β-hydroxy enoate substructure, allowing it to participate in Knoevenagel condensations with aldehydes to yield fused pyranopyran systems—a reactivity profile not shared by saturated analogs like Ethyl 5,6-dihydro-2H-pyran-3-carboxylate, which lacks the enolizable 4-hydroxy group . The presence of this enolizable proton enables both nucleophilic and electrophilic derivatization pathways at the 3- and 4-positions, offering a synthetic flexibility that distinguishes it from structurally related dihydropyranones and saturated esters .

Organic Synthesis Building Blocks Heterocyclic Chemistry

Distinct Insecticidal Activity Profile Versus Methyl Ester Analogs in Agrochemical Screening

In a published screening program for insecticidal, fungicidal, and acaricidal activity, derivatives of 5,6-dihydro-2H-pyran-3-carboxylic acid were evaluated. While the methyl ester derivative (Methyl 5,6-dihydro-2H-pyran-3-carboxylate) exhibited a distinct knockdown effect against Drosophila melanogaster fruit flies, the corresponding ethyl ester—the core scaffold of the target compound—was not reported to show this specific activity under the same assay conditions [1]. This differential bioactivity underscores that even minor ester modifications can profoundly influence biological performance, emphasizing the need for precise compound selection.

Agrochemicals Insecticides Bioactivity

Enantioselective Hydrogenation Gateway: Access to Chiral Tetrahydropyran-3-carboxylates

The 5,6-dihydro-2H-pyran-3-carboxylate scaffold serves as a key substrate for enantioselective hydrogenation using cinchona alkaloid-modified palladium catalysts. This transformation yields chiral tetrahydro-2H-pyran-3-carboxylates, which are valuable intermediates for the synthesis of bioactive natural products and pharmaceuticals, including the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate [1]. The target compound's 4-hydroxy group provides an additional stereochemical handle, potentially enabling diastereoselective hydrogenation pathways that are not possible with the non-hydroxylated analog.

Asymmetric Synthesis Chiral Building Blocks Catalysis

Structural Differentiation from 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylates in Apoptotic Pathway Activation

Methyl 2-oxo-5,6-dihydro-2H-pyran-3-carboxylate has been reported to weakly activate caspases-3, -8, and -9 in HL-60 cells, indicating a role in the apoptotic pathway . The target compound, Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate, lacks the 2-oxo lactone functionality and instead features a 4-hydroxy group. This structural distinction likely results in a different mechanism of action or cellular target engagement. While derivatives of the target compound have shown cytotoxic effects against cancer cell lines such as HCT-116 , direct comparative data are not available; however, the distinct chemotypes suggest divergent biological profiles.

Cancer Research Apoptosis Medicinal Chemistry

Hydrogen-Bonding Capacity and Metal Chelation Potential Distinct from Saturated Analogs

The 4-hydroxy group in Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate forms an intramolecular hydrogen bond with the adjacent ester carbonyl, creating a pseudo-six-membered chelate ring. This structural feature is absent in saturated analogs like Ethyl tetrahydro-2H-pyran-3-carboxylate, which lack both the C=C bond and the conjugated enol system . The enolizable hydroxyl also enables metal chelation, a property not shared by non-hydroxylated dihydropyrans. While quantitative metal-binding affinities have not been reported for this specific compound, the well-established coordination chemistry of β-hydroxy enoates supports its utility as a bidentate ligand for transition metals.

Medicinal Chemistry Ligand Design Supramolecular Chemistry

Optimal Application Scenarios for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (879715-16-9)


Medicinal Chemistry: Synthesis of Fused Pyranopyran Scaffolds via Knoevenagel Condensation

This compound serves as an ideal precursor for the construction of fused pyranopyran systems. Its enolizable β-hydroxy enoate motif undergoes Knoevenagel condensation with aldehydes, followed by intramolecular cyclization, to afford bicyclic scaffolds with potential biological activity . This synthetic route is not accessible with non-hydroxylated analogs such as Ethyl 5,6-dihydro-2H-pyran-3-carboxylate.

Agrochemical Discovery: Evaluation of Structure-Activity Relationships in Insecticide Screening

Given the distinct knockdown effect observed for methyl ester derivatives of 5,6-dihydro-2H-pyran-3-carboxylic acid against Drosophila melanogaster , the ethyl ester analog represents a valuable comparator for structure-activity relationship (SAR) studies. The 4-hydroxy group further expands the chemical space for optimizing insecticidal potency and selectivity.

Asymmetric Catalysis: Precursor for Chiral Tetrahydropyran Building Blocks

The 5,6-dihydro-2H-pyran core can undergo enantioselective hydrogenation using cinchona alkaloid-modified palladium catalysts to yield chiral tetrahydro-2H-pyran-3-carboxylates . The presence of the 4-hydroxy group provides an additional stereochemical handle, potentially enabling diastereoselective hydrogenation pathways that are valuable for synthesizing enantiopure building blocks in natural product synthesis.

Ligand Design for Transition Metal Catalysis and Supramolecular Chemistry

The β-hydroxy enoate substructure of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate confers bidentate metal-chelating ability via the enolizable hydroxyl and ester carbonyl groups. This property makes it a candidate ligand for transition metal complexes in catalysis or for constructing metal-organic frameworks, distinguishing it from non-hydroxylated dihydropyran derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.